molecular formula C9H10N4 B2735012 (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine CAS No. 1267880-41-0

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine

Cat. No.: B2735012
CAS No.: 1267880-41-0
M. Wt: 174.207
InChI Key: GKZAYLJZSNPSNH-UHFFFAOYSA-N
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Description

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is a chemical compound with the molecular formula C9H10N4. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals . The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine typically involves a “click” chemistry approach, which is a copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored due to its high efficiency, selectivity, and mild reaction conditions . The general synthetic route involves the reaction of phenylacetylene with sodium azide in the presence of a copper catalyst to form the triazole ring. The resulting product is then subjected to reductive amination to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the copper-catalyzed azide-alkyne cycloaddition .

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to various enzymes and receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is unique due to its specific arrangement of the triazole ring and the presence of the methanamine group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other triazole derivatives .

Properties

IUPAC Name

(3-phenyltriazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-9-7-11-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZAYLJZSNPSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267880-41-0
Record name 1-(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine
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